An In-depth Technical Guide to DNS-pE: A Fluorescent Probe and Covalent Inhibitor of PHGDH
An In-depth Technical Guide to DNS-pE: A Fluorescent Probe and Covalent Inhibitor of PHGDH
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Dansyl)phosphatidylethanolamine (DNS-pE) has emerged as a critical tool in the study of cancer metabolism, acting as both a fluorescent probe and a covalent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH is a key player in the metabolic reprogramming of cancer cells and represents a promising therapeutic target. This guide provides a comprehensive overview of DNS-pE, its mechanism of action, its role in elucidating PHGDH-mediated signaling pathways, and detailed experimental protocols for its application.
Introduction to DNS-pE
DNS-pE is a derivative of the naturally occurring phospholipid phosphatidylethanolamine, functionalized with a dansyl group. This modification confers fluorescent properties to the molecule, allowing for its visualization and tracking within cellular systems. Crucially, DNS-pE has been identified as a selective, irreversible inhibitor of PHGDH, making it a valuable chemical probe to investigate the enzyme's function and to validate it as a drug target.
Mechanism of Action of DNS-pE
DNS-pE exerts its inhibitory effect on PHGDH through a covalent modification of specific cysteine residues within the enzyme. While the precise binding sites are a subject of ongoing research, it is understood that this covalent interaction leads to an allosteric inhibition of the enzyme's catalytic activity. This irreversible binding offers a potent and sustained method for modulating PHGDH function in experimental settings.
Key Features of DNS-pE's Mechanism:
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Covalent Inhibition: Forms a stable, irreversible bond with PHGDH.
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Allosteric Modulation: Binds to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.
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Fluorescent Reporter: The dansyl group allows for direct visualization of the probe's interaction with PHGDH and its subcellular localization.
Quantitative Data Summary
The following table summarizes key quantitative parameters for DNS-pE and other relevant PHGDH inhibitors. This data is essential for experimental design and for comparing the potency and characteristics of different compounds.
| Compound | Type | Target | IC50 | Ki | Covalent Binding Sites | Reference |
| DNS-pE | Covalent Inhibitor / Fluorescent Probe | PHGDH | 7.4 µM (in vitro) | Not explicitly reported | Cys234, Cys281, Cys295 | [1] |
| CBR-5884 | Allosteric Inhibitor | PHGDH | 33 ± 12 µM | Not explicitly reported | Not applicable | [2] |
| NCT-503 | Competitive Inhibitor | PHGDH | 2.5 ± 0.6 µM | 27 ± 7 µM | Not applicable | [2][3] |
| PKUMDL-WQ-2101 | Allosteric Inhibitor | PHGDH | 34.8 µM | Not explicitly reported | Not applicable | [4] |
| BI-4924 | Competitive Inhibitor | PHGDH | 3 nM | Not explicitly reported | Not applicable | [3] |
Fluorescence Properties of N-(Dansyl) Moiety:
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~340 nm | Varies with solvent polarity |
| Emission Maximum (λem) | ~520 nm | Varies with solvent polarity |
| Quantum Yield (Φ) | Variable | Highly dependent on the local environment |
| Fluorescence Lifetime (τ) | Variable | Sensitive to binding and environmental factors |
Note: The precise fluorescence properties of DNS-pE when bound to PHGDH require empirical determination for each experimental system.
PHGDH Signaling Pathways
PHGDH is situated at a critical metabolic node, diverting glycolytic intermediates into the serine biosynthesis pathway. The products of this pathway are not only essential for protein and lipid synthesis but also fuel one-carbon metabolism, which is vital for nucleotide synthesis and maintaining cellular redox balance. Inhibition of PHGDH with DNS-pE can therefore have profound effects on multiple downstream signaling pathways implicated in cancer cell proliferation and survival, most notably the mTORC1 and ATF4 pathways.[1][5]
Caption: The PHGDH signaling pathway and its inhibition by DNS-pE.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing DNS-pE.
PHGDH Enzyme Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory potential of compounds against PHGDH.[2]
Materials:
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Recombinant human PHGDH
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Reaction Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA
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Substrate Solution: 3-phosphoglycerate (3-PG)
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Cofactor Solution: NAD+
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Coupling Enzyme: Diaphorase
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Fluorescent Substrate: Resazurin
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DNS-pE or other test compounds
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96-well black microplate
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Plate reader with fluorescence capabilities (Ex/Em ~544/590 nm)
Procedure:
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Prepare a stock solution of DNS-pE in a suitable solvent (e.g., DMSO).
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In the wells of a 96-well plate, add 50 µL of reaction buffer.
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Add 1 µL of DNS-pE at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
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Add 10 µL of recombinant PHGDH (final concentration ~10 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
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Prepare a master mix containing 3-PG (final concentration ~0.1 mM), NAD+ (final concentration ~20 µM), diaphorase, and resazurin in reaction buffer.
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Initiate the reaction by adding 40 µL of the master mix to each well.
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Immediately place the plate in the plate reader and monitor the increase in resorufin fluorescence over time (e.g., every minute for 30 minutes) at an excitation of ~544 nm and an emission of ~590 nm.
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Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
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Plot the percentage of inhibition against the logarithm of the DNS-pE concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the PHGDH enzyme inhibition assay.
Western Blot Analysis of PHGDH Expression
This protocol outlines the steps for quantifying PHGDH protein levels in cell lysates following treatment with DNS-pE or other inhibitors.[4]
Materials:
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Cell culture reagents
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DNS-pE
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Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membrane
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Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against PHGDH
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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ECL detection reagent
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Chemiluminescence imaging system
Procedure:
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Seed cells in 6-well plates and treat with desired concentrations of DNS-pE for the specified duration.
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Wash cells with ice-cold PBS and lyse them in lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
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Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane in blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-PHGDH antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and develop the blot using an ECL reagent.
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Image the blot using a chemiluminescence imaging system.
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Strip the membrane (if necessary) and re-probe for the loading control.
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Quantify band intensities using densitometry software and normalize PHGDH levels to the loading control.
Live-Cell Imaging with DNS-pE
This protocol describes the use of DNS-pE for fluorescently labeling PHGDH in living cells.[6]
Materials:
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Cells cultured on glass-bottom dishes or chamber slides
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DNS-pE stock solution
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Live-cell imaging medium (e.g., phenol red-free DMEM)
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Fluorescence microscope equipped with a DAPI filter set (or similar, for dansyl fluorescence) and an environmental chamber
Procedure:
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Culture cells to the desired confluency on imaging-compatible plates.
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Prepare a working solution of DNS-pE in live-cell imaging medium (final concentration typically in the low micromolar range; optimization is required).
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Replace the culture medium with the DNS-pE-containing imaging medium.
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Incubate the cells for a sufficient time to allow for probe uptake and binding (e.g., 30-60 minutes).
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Wash the cells with fresh imaging medium to remove unbound probe.
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Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO2).
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Acquire fluorescent images using a filter set appropriate for the dansyl fluorophore (Ex ~340 nm, Em ~520 nm).
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Perform time-lapse imaging if desired to observe the dynamics of DNS-pE localization.
Flow Cytometry for Cell Cycle Analysis after PHGDH Inhibition
This protocol allows for the assessment of the effects of PHGDH inhibition by DNS-pE on the cell cycle distribution.[7]
Materials:
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Cells in suspension
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DNS-pE
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70% ethanol (ice-cold)
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Propidium Iodide (PI) staining solution (containing RNase A)
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Flow cytometer
Procedure:
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Treat cells with DNS-pE at various concentrations for the desired time period.
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Harvest the cells by trypsinization and wash with PBS.
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Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
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Wash the fixed cells with PBS and resuspend in PI staining solution.
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the cells by flow cytometry, acquiring data for at least 10,000 events per sample.
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Gate the cell population to exclude debris and doublets.
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Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
DNS-pE is a powerful and versatile tool for the investigation of PHGDH and the serine biosynthesis pathway. Its dual functionality as a fluorescent probe and a covalent inhibitor allows for a multi-faceted approach to studying the role of this critical enzyme in cancer metabolism and other biological processes. The experimental protocols provided in this guide offer a solid foundation for researchers to employ DNS-pE in their studies and to further unravel the complexities of PHGDH signaling. As our understanding of metabolic reprogramming in disease continues to grow, tools like DNS-pE will be indispensable for the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of 3-Phosphoglycerate Dehydrogenase (PHGDH) by Indole Amides Abrogates de novo Serine Synthesis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
